5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

TRPC6 channel Calcium signaling Kidney disease

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a synthetic small molecule characterized by a benzimidazole core substituted at the 2-position with a piperidine ring and at the 5-position with a fluorine atom, presented as a dihydrochloride salt. This compound acts as a transient receptor potential canonical 6 (TRPC6) channel inhibitor with an IC50 of 49 nM against human TRPC6 , and has been implicated as a scaffold for melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.

Molecular Formula C12H16Cl2FN3
Molecular Weight 292.18 g/mol
CAS No. 1158645-51-2
Cat. No. B1386770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
CAS1158645-51-2
Molecular FormulaC12H16Cl2FN3
Molecular Weight292.18 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
InChIInChI=1S/C12H14FN3.2ClH/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8;;/h1-2,7-8,14H,3-6H2,(H,15,16);2*1H
InChIKeyLJQCMGHZDYTTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride (CAS 1158645-51-2): A Benzimidazole-Piperidine TRPC6 Inhibitor with Defined Selectivity Profile


5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride is a synthetic small molecule characterized by a benzimidazole core substituted at the 2-position with a piperidine ring and at the 5-position with a fluorine atom, presented as a dihydrochloride salt . This compound acts as a transient receptor potential canonical 6 (TRPC6) channel inhibitor with an IC50 of 49 nM against human TRPC6 [1], and has been implicated as a scaffold for melanin-concentrating hormone receptor 1 (MCH-R1) antagonists [2]. It is offered as a research-grade chemical (AldrichCPR) for early discovery applications, with purity specifications typically ranging from 95% to 98% .

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride: Why Structural Precision Prevents Generic Substitution


Direct substitution of 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride with other benzimidazole-piperidine analogs or alternative salt forms is not scientifically sound. The specific 5-fluoro substitution pattern on the benzimidazole core, combined with the 2-(4-piperidinyl) appendage and the dihydrochloride salt stoichiometry, critically influences target engagement, selectivity, and physicochemical properties. Structure-activity relationship (SAR) studies on related benzimidazole TRPC6 inhibitors demonstrate that even minor modifications to the halogen substitution or piperidine linker can ablate potency or drastically alter selectivity profiles [1]. Furthermore, the dihydrochloride salt form confers distinct aqueous solubility and handling characteristics compared to the free base or alternative salts , directly impacting experimental reproducibility in biological assays.

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


TRPC6 Inhibitory Potency: 49 nM IC50 in Human TRPC6 Calcium Flux Assay

The compound inhibits human TRPC6-mediated calcium influx with an IC50 of 49 nM [1]. This potency positions it as a moderately potent TRPC6 inhibitor, falling within the range of known tool compounds but with a distinct chemotype compared to structurally divergent inhibitors such as BI 749327 (IC50 = 19 nM) or SAR7334 (IC50 = 7.9 nM) .

TRPC6 channel Calcium signaling Kidney disease

Cardiovascular Safety Selectivity: >600-fold Window Against hERG Channel

The compound exhibits an IC50 of 30,000 nM against the human Ether-à-go-go-Related Gene (hERG) potassium channel [1], a key liability target associated with drug-induced QT prolongation. This yields a selectivity ratio of approximately 612-fold relative to its TRPC6 IC50 (49 nM). In comparison, many TRPC6 inhibitors lack publicly available hERG selectivity data; however, this ratio is consistent with a favorable cardiovascular safety margin.

hERG Cardiotoxicity Selectivity profiling

Sodium Channel Selectivity: >2000-fold Window Against Nav1.5

The compound demonstrates an IC50 of 100,000 nM against the human cardiac sodium channel Nav1.5 [1], resulting in a selectivity ratio of approximately 2041-fold relative to its TRPC6 IC50 (49 nM). This high degree of selectivity minimizes the risk of confounding cardiac electrophysiology effects mediated by sodium channel blockade.

Nav1.5 Cardiac safety Ion channel selectivity

Dihydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt form (CAS 1158645-51-2) is specifically designed to improve aqueous solubility compared to the free base (CAS 295790-49-7). Hydrochloride salts of basic amines generally exhibit 10- to 1000-fold higher aqueous solubility than their free base counterparts [1]. This property is critical for reproducible biological assay preparation and for enabling in vivo dosing formulations.

Salt form Aqueous solubility Formulation

Purity Specification: Min. 95% (Typ. 98%) for Reproducible Research

Commercial sources specify a purity of min. 95% , with some suppliers offering NLT 98% (HPLC) . This defined purity specification reduces the risk of off-target effects caused by impurities, ensuring assay reproducibility and data integrity in SAR campaigns and pharmacological profiling.

Purity Quality control Reproducibility

Recommended Storage: -20°C Long-Term to Maintain Integrity

The compound is recommended to be stored at -4°C for short-term use (1-2 weeks) and at -20°C for long-term storage (1-2 years) [1]. Adherence to these conditions preserves compound integrity and prevents degradation that could compromise assay reproducibility.

Storage stability Compound handling Long-term storage

5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride: Recommended Application Scenarios Based on Quantitative Evidence


TRPC6-Mediated Disease Research: Kidney Fibrosis, Pulmonary Hypertension, and FSGS Models

The compound's defined TRPC6 inhibitory potency (IC50 = 49 nM) makes it suitable for investigating TRPC6 channel function in disease models where TRPC6 hyperactivation is implicated, including focal segmental glomerulosclerosis (FSGS), diabetic nephropathy, and pulmonary arterial hypertension [1]. The >600-fold selectivity over hERG and >2000-fold over Nav1.5 reduces the likelihood of confounding cardiovascular effects, enabling cleaner interpretation of TRPC6-dependent phenotypes.

Selectivity Profiling and Safety Pharmacology Studies

The well-characterized selectivity profile (hERG IC50 = 30,000 nM; Nav1.5 IC50 = 100,000 nM) [2] supports the compound's use as a reference standard in selectivity panels and as a tool to benchmark the safety margins of novel TRPC6 inhibitors. Its moderate potency combined with high selectivity makes it an ideal calibrator for high-throughput screening campaigns.

Scaffold for MCH-R1 Antagonist Development in Metabolic Disorders

The 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole core has been patented as a key structural motif in melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for the potential treatment of obesity, metabolic disorders, and diabetes [3]. The dihydrochloride salt form provides a convenient, soluble starting material for medicinal chemistry derivatization aimed at optimizing MCH-R1 potency and pharmacokinetic properties.

Aqueous Formulation for In Vivo Pharmacology Studies

The dihydrochloride salt form confers enhanced aqueous solubility relative to the free base [4], enabling the preparation of aqueous dosing solutions for in vivo pharmacokinetic and efficacy studies. This eliminates the need for complex co-solvent systems that can introduce vehicle-related artifacts, thereby improving experimental reproducibility and translational relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.